molecular formula C12H20ClNO4 B1416006 1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate CAS No. 2137463-66-0

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate

Cat. No.: B1416006
CAS No.: 2137463-66-0
M. Wt: 277.74 g/mol
InChI Key: BTINZHKEPWFOBM-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate is an organic compound with the molecular formula C12H20ClNO4 and a molecular weight of 277.75 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a tert-butyl group, a chloromethyl group, and two carboxylate groups.

Preparation Methods

The synthesis of 1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chloromethyl reagents under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyl and carboxylate groups may influence the compound’s solubility, stability, and overall reactivity .

Comparison with Similar Compounds

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-O-tert-butyl 2-O-(chloromethyl) piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTINZHKEPWFOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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